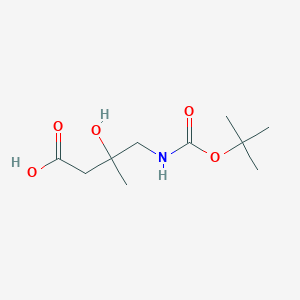

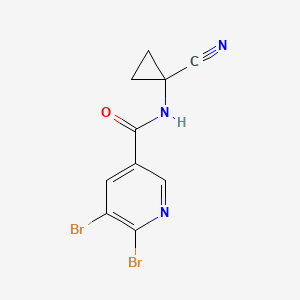

![molecular formula C12H13NO4 B2572249 (2Z)-4-[(2-乙氧苯基)氨基]-4-氧代丁-2-烯酸 CAS No. 1089327-21-8](/img/structure/B2572249.png)

(2Z)-4-[(2-乙氧苯基)氨基]-4-氧代丁-2-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such complex organic molecules often involves multiple steps and various chemical reactions. Unfortunately, specific synthesis methods for this compound were not found in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as solubility, melting point, boiling point, etc. Unfortunately, specific information about the physical and chemical properties of this compound was not found in the search results .科学研究应用

Metal-Free Quinolylation of Amino Acid Derivatives and Peptides

The modification of amino groups in amino acid derivatives and peptides is crucial in pharmaceutical research and chemical biology. However, finding reactions that can be carried out under mild and environmentally friendly conditions can be challenging. Researchers have developed a versatile method using novel dihydrooxazolo [3,2-a]quinoliniums in 1-butanol as a solvent. This method selectively modifies primary amino groups, making it compatible with other reactive moieties. It has potential applications in medicinal chemistry and chemical biology .

Chemoselective Protection of Organic Amines

Organic amines are often protected through carbamate bond-mediated cappings. The chemically stable urea linkage, employed for protection/deprotection of amino groups, provides a valuable tool in synthetic chemistry .

Synthesis of 1,2-Amino Alcohols

A protocol for the synthesis of 1,2-amino alcohols from readily available starting materials has been developed. This method offers broad substrate scopes, mild reaction conditions, and scalability for gram-scale synthesis. The resulting 1,2-amino alcohols find applications in various chemical processes .

Catalytic Protodeboronation for Alkene Hydromethylation

Pinacol boronic esters serve as essential building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation. It has been applied to the synthesis of natural products like (−)-Δ8-THC and cholesterol .

Amino Group Modification in Sulfonylbenzoic Acid Derivatives

The compound 3-{[benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid finds use in proteomics research applications. Its chemical structure includes an amino group, making it relevant for biological studies .

Controlled Hydroxylation of Triterpenoids

Researchers have achieved controlled hydroxylation of triterpenoids using a specific compound. This process enhances plant chemical defense mechanisms without toxic effects on the plant itself. The application of this method contributes to understanding plant biology and natural defense systems .

作用机制

Target of Action

The primary targets of the compound (2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid are currently unknown. This compound is a biochemical used in proteomics research

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

安全和危害

未来方向

属性

IUPAC Name |

(Z)-4-(2-ethoxyanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-2-17-10-6-4-3-5-9(10)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)/b8-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLJDWSZXZERU-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=O)/C=C\C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-Dichlorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2572168.png)

![N-(4-bromo-2-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2572169.png)

![N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2572170.png)

![N-(2,4-difluorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2572171.png)

![6-ethyl 3-methyl 2-(3-(trifluoromethyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2572177.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2572186.png)